Reproterol Hydrochloride

Description

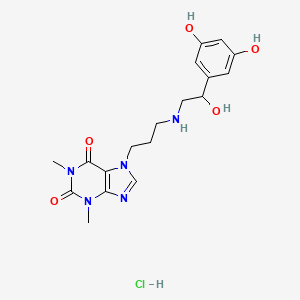

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWDHONRBZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13055-82-8, 54063-54-6 (Parent) | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926797 | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-37-0, 13055-82-8, 62932-28-9 | |

| Record name | 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reproterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPROTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Reproterol Hydrochloride on Beta-2 Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reproterol Hydrochloride is a synthetic sympathomimetic amine utilized in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is classified as a short-acting beta-2 adrenergic receptor agonist. A unique characteristic of reproterol is its dual mechanism of action, exhibiting both direct agonism at the beta-2 adrenergic receptor and inhibition of phosphodiesterase (PDE) enzymes due to a theophylline-like moiety within its structure. This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and experimental data related to the interaction of this compound with beta-2 adrenergic receptors.

Molecular Mechanism of Action

This compound's therapeutic effect is primarily mediated through its interaction with beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.

Beta-2 Adrenergic Receptor Agonism

As a beta-2 adrenergic agonist, reproterol binds to and activates these receptors, initiating a downstream signaling cascade. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from the symptoms of airway obstruction.

Phosphodiesterase Inhibition

Reproterol also possesses a theophylline-like component, which contributes to its pharmacological profile by inhibiting phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, reproterol leads to an accumulation of intracellular cAMP, thereby potentiating the effects of beta-2 adrenergic receptor stimulation.

Signaling Pathways

The binding of reproterol to the beta-2 adrenergic receptor triggers a well-defined signaling pathway that ultimately results in smooth muscle relaxation.

Gs Protein-cAMP-PKA Pathway

Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: cAMP Production in Human Monocytes

Data from a study by Juergens et al. (2004) comparing the effect of different beta-2 agonists on cAMP production in isolated human monocytes.

| Agonist (at 10-5 M) | % Stimulation of cAMP Production |

| Reproterol | 128% |

| Fenoterol | 65% |

| Salbutamol | 13% |

| *p<0.04 compared to baseline |

Table 2: Inhibition of Leukotriene B4 (LTB4) Production

The same study also investigated the inhibitory effect of these agonists on LTB4 production in LPS-stimulated monocytes.

| Agonist (at 10-5 M) | % Inhibition of LTB4 Production |

| Salbutamol | 59% (p<0.03) |

| Reproterol | 49% (p<0.03) |

| Fenoterol | 15% |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human beta-2 adrenergic receptor.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Reproterol that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (General Protocol)

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293 or CHO) expressing the beta-2 adrenergic receptor.

-

Seed the cells into a multi-well plate and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with vehicle only (basal level) and a known full agonist (e.g., isoproterenol) for maximal stimulation.

-

Incubate the plate at 37°C for a defined period.

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by lysing the cells with a lysis buffer.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the Reproterol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Reproterol that produces 50% of the maximal response) and the Emax (the maximum response).

-

Conclusion

This compound is a beta-2 adrenergic receptor agonist with a dual mechanism of action that includes phosphodiesterase inhibition. Its primary therapeutic effect of bronchodilation is achieved through the activation of the Gs-cAMP-PKA signaling pathway. The available quantitative data from in vitro studies in human monocytes demonstrate its efficacy in stimulating cAMP production and inhibiting the release of the pro-inflammatory mediator LTB4. For a more comprehensive understanding of its pharmacological profile, further studies to determine its binding affinity (Ki) and potency (EC50) at the beta-2 adrenergic receptor, as well as its IC50 for phosphodiesterase inhibition, are warranted. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Reproterol Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Reproterol Hydrochloride, a β₂-adrenergic agonist used in respiratory research. The following sections detail a plausible synthetic pathway, encompassing the preparation of key intermediates, their subsequent coupling, and final deprotection, alongside robust methods for purification and analysis. This document is intended to serve as a valuable resource for researchers engaged in the laboratory-scale synthesis of this important compound.

Chemical Synthesis of this compound

The synthesis of this compound can be strategically approached through a convergent synthesis plan. This involves the independent synthesis of two key fragments: a protected phenylethanolamine side chain and a functionalized theophylline moiety. These fragments are subsequently coupled, followed by a deprotection step to yield the final active pharmaceutical ingredient (API).

The overall synthetic scheme is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Key Intermediates

1.1.1. Synthesis of 7-(3-Chloropropyl)theophylline

The synthesis of the theophylline fragment begins with the alkylation of theophylline at the N7 position.

Caption: Alkylation of Theophylline.

Experimental Protocol:

-

To a solution of theophylline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated product is filtered, washed with water, and dried under vacuum to yield 7-(3-chloropropyl)theophylline.

1.1.2. Synthesis of Protected 2-Amino-1-(3,5-dihydroxyphenyl)ethanol

The synthesis of the side chain requires protection of the phenolic hydroxyl groups to prevent unwanted side reactions. Benzyl groups are a suitable choice for protection as they can be removed under mild conditions in the final step.

Caption: Synthesis of the protected amino alcohol side chain.

Experimental Protocols:

-

Step 1: Synthesis of 1-(3,5-Dibenzyloxyphenyl)ethanone

-

Dissolve 3,5-dihydroxyacetophenone (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.

-

Add benzyl chloride (2.2 equivalents) and heat the mixture to reflux for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

The residue can be purified by recrystallization from ethanol to give 1-(3,5-dibenzyloxyphenyl)ethanone.

-

-

Step 2: Synthesis of 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone

-

Dissolve 1-(3,5-dibenzyloxyphenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Add bromine (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone, which can be used in the next step without further purification.

-

-

Step 3 & 4: Synthesis of 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol

-

Dissolve the crude 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone in a suitable solvent like tetrahydrofuran (THF).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia and stir at room temperature for 24 hours.

-

After the reaction is complete, reduce the resulting amino-ketone in situ. Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.

-

Stir the mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Coupling, Deprotection, and Salt Formation

The final steps involve the coupling of the two synthesized fragments, followed by the removal of the protecting groups and conversion to the hydrochloride salt.

Experimental Protocols:

-

Step 5: Coupling of 7-(3-Chloropropyl)theophylline and 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol

-

Combine 7-(3-chloropropyl)theophylline (1 equivalent) and 2-amino-1-(3,5-dibenzyloxyphenyl)ethanol (1.1 equivalents) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2 equivalents).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude protected Reproterol can be purified by column chromatography.

-

-

Step 6: Deprotection and Formation of this compound

-

Dissolve the purified protected Reproterol in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the same solvent.

-

To the filtrate, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.

-

The precipitated this compound is then collected by filtration, washed with a cold solvent (e.g., diethyl ether or acetone), and dried under vacuum.

-

Purification of this compound

High purity of the final compound is crucial for research purposes. The following purification methods can be employed.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent or a solvent mixture. A mixture of polar protic solvents like methanol or ethanol with a less polar co-solvent such as isopropanol or acetone can be effective.

-

Once completely dissolved, allow the solution to cool down slowly to room temperature.

-

For further crystallization, the solution can be placed in a refrigerator or an ice bath.

-

Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Analytical HPLC Method:

A validated HPLC method is essential for assessing the purity of the synthesized this compound and for in-process controls.

Caption: HPLC analysis workflow for this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 275 nm |

| Column Temp. | 25-30 °C |

| Injection Vol. | 10-20 µL |

| Diluent | Mobile phase or a mixture of water and acetonitrile |

Purity determination is achieved by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary

The following table summarizes the expected (though hypothetical, based on typical yields for similar reactions) quantitative data for the synthesis of this compound. Actual yields will vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Purity Target (%) |

| 1 | 7-(3-Chloropropyl)theophylline | Theophylline | 70-85 | >95 |

| 2 | 1-(3,5-Dibenzyloxyphenyl)ethanone | 3,5-Dihydroxyacetophenone | 85-95 | >98 |

| 3 | 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone | 1-(3,5-Dibenzyloxyphenyl)ethanone | 90-98 | (used crude) |

| 4 | 2-Amino-1-(3,5-dibenzyloxyphenyl)ethanol | 1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone | 60-75 (over 2 steps) | >95 |

| 5 | Protected Reproterol | 7-(3-Chloropropyl)theophylline & Protected Side Chain | 50-70 | >90 |

| 6 | This compound | Protected Reproterol | 80-95 | >99 (after purification) |

Signaling Pathway

Reproterol is a β₂-adrenergic agonist. Its mechanism of action involves the activation of β₂-adrenergic receptors, leading to bronchodilation.

Caption: Simplified signaling pathway of Reproterol.

This guide provides a foundational understanding of the synthesis and purification of this compound for research applications. Researchers should always adhere to appropriate laboratory safety protocols and conduct thorough characterization of all synthesized compounds.

In Vitro Characterization of Reproterol Hydrochloride: A Technical Guide to Receptor Binding Affinity and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reproterol Hydrochloride

Reproterol is a synthetic sympathomimetic amine that acts as a selective β2-adrenergic receptor agonist.[4] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This activation triggers a cascade of intracellular events, leading to the relaxation of bronchial smooth muscle and subsequent relief from bronchoconstriction.[2][3] Understanding the in vitro receptor binding and functional profile of Reproterol is crucial for elucidating its pharmacological activity, optimizing its therapeutic use, and guiding the development of novel respiratory therapeutics.

Receptor Binding Affinity

Direct quantitative data on the binding affinity of this compound to β1- and β2-adrenergic receptors, such as dissociation constants (Kd) or inhibitor constants (Ki), are not extensively reported in publicly available scientific literature. However, its functional selectivity for the β2-adrenergic receptor is well-established through comparative studies.[4]

For comparative context, the binding affinities of other common β-adrenergic agonists are presented in Table 1. This data is typically determined through radioligand binding assays.

Table 1: Comparative Receptor Binding Affinities of Select β-Adrenergic Agonists

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Salbutamol | β2 | 8.93 µM (IC50) | [5] |

| Fenoterol | β2 | 120 (KD) | [6] |

| Formoterol | β2 | 7.6 (KD) | [6] |

| Isoprenaline | β1, β2 | - | [1][6] |

| Salmeterol | β2 | High Affinity | [7] |

Note: The values presented are for comparative purposes and may vary depending on the experimental conditions.

Functional Characterization: Adenylyl Cyclase Activation

The primary functional consequence of Reproterol binding to the β2-adrenergic receptor is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][8] This second messenger plays a pivotal role in mediating the downstream signaling cascade responsible for smooth muscle relaxation.

A comparative in vitro study on human monocytes demonstrated the efficacy of Reproterol in stimulating cAMP production relative to other β2-agonists.

Table 2: Functional Activity of Reproterol and Comparators on cAMP Production in Human Monocytes

| Compound (at 10⁻⁵ M) | Stimulation of cAMP Production (%) | Reference |

| Reproterol | ~128% | [9][10] |

| Fenoterol | ~65% | [9][10] |

| Salbutamol | ~13% | [9][10] |

These findings indicate that in this specific assay, Reproterol is a more potent stimulator of cAMP production than fenoterol and salbutamol.[9][10]

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., Reproterol) for β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing a known density of β2-adrenergic receptors (e.g., from CHO-K1 cells stably expressing the human β2-adrenoceptor).[11]

-

Radioligand: e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.[7][11]

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).[11]

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Increasing concentrations of the test compound (Reproterol).

-

For non-specific binding wells, add the non-labeled antagonist instead of the test compound.

-

For total binding wells, add only the radioligand and assay buffer.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a general method to functionally assess the agonistic activity of Reproterol by measuring its ability to stimulate cAMP production in whole cells.

Objective: To determine the potency (EC50) and efficacy (Emax) of Reproterol in stimulating cAMP production.

Materials:

-

Whole cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Test compound (this compound) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Culture the cells in appropriate media and seed them into a 96-well plate at a suitable density.

-

Pre-treatment: On the day of the assay, replace the culture medium with a serum-free medium containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) to allow the inhibitor to take effect.

-

Agonist Stimulation: Add increasing concentrations of the test compound (Reproterol) to the wells in triplicate. Include a vehicle control (no agonist).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the instructions of the cAMP detection kit. This step releases the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves the addition of detection reagents and an incubation period.

-

Measurement: Read the plate using a plate reader at the appropriate wavelength(s) for the chosen detection method.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve.

-

Signaling Pathways of the β2-Adrenergic Receptor

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

Canonical Gs-cAMP Pathway

The primary and most well-characterized signaling pathway for the β2-adrenergic receptor is the Gs-cAMP pathway.

-

Agonist Binding: Reproterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the αs subunit of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound αs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.

-

Downstream Phosphorylation: The active catalytic subunits of PKA phosphorylate various downstream targets, leading to smooth muscle relaxation.

References

- 1. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of reproterol upon tracheo- bronchial, cardiac and cerebral adenylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daig.leiner-wolff.de [daig.leiner-wolff.de]

- 9. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of fenoterol stereoisomers with β2-adrenoceptor-G sα fusion proteins: antagonist and agonist competition binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Reproterol Hydrochloride (CAS 13055-82-8): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Reproterol Hydrochloride, a selective beta-2 (β2) adrenergic receptor agonist. The document collates available physicochemical data, explores its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant in vitro assays.

Introduction

This compound (CAS: 13055-82-8) is a sympathomimetic amine used clinically as a bronchodilator for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique compound synthesized from the combination of orciprenaline (a non-selective beta-agonist) and theophylline (a phosphodiesterase inhibitor).[3] This dual heritage suggests a complex mechanism of action that has been a subject of research. Its primary therapeutic effect is the rapid relaxation of airway smooth muscle, alleviating bronchoconstriction.[1][4][5] This guide focuses on the underlying pharmacology, experimental data, and methodologies relevant to the scientific investigation of Reproterol.

Physicochemical Properties

This compound is a white, crystalline solid. Its fundamental properties are essential for designing experimental protocols, including solution preparation and storage.

| Property | Value | Source |

| CAS Number | 13055-82-8 | PubChem[6] |

| Molecular Formula | C₁₈H₂₄ClN₅O₅ | PubChem[6] |

| Molecular Weight | 425.9 g/mol | PubChem[6] |

| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | PubChem[6] |

| Predicted Water Solubility | 2.88 mg/mL | DrugBank |

| Predicted pKa (Strongest Acidic) | 8.84 | DrugBank |

| Predicted pKa (Strongest Basic) | 9.66 | DrugBank |

Mechanism of Action

Reproterol's primary mechanism of action is the stimulation of β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1][5] This interaction initiates a well-defined signaling cascade. Additionally, its theophylline moiety suggests a potential secondary mechanism involving the inhibition of phosphodiesterase (PDE) enzymes.[3]

β2-Adrenergic Receptor Agonism

As a β2-agonist, Reproterol mimics the action of endogenous catecholamines like epinephrine. Binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs). This triggers a cascade of intracellular events:

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase (MLCK). This ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[5]

Potential Phosphodiesterase (PDE) Inhibition

The structural similarity of Reproterol to theophylline suggests it may also inhibit PDE enzymes.[3] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, Reproterol could potentiate its own primary effect by preventing the breakdown of cAMP, leading to a more sustained and pronounced increase in intracellular levels and, consequently, greater bronchodilation. This dual action may differentiate it from other β2-agonists.[3][7]

Research Applications and Experimental Data

In Vitro Studies

4.1.1 Effects on Inflammatory Mediator Production

A key study investigated the effects of Reproterol on human monocytes, comparing its activity to the β2-agonists fenoterol and salbutamol. The study measured the production of cAMP and the inhibition of lipopolysaccharide (LPS)-induced leukotriene B4 (LTB4), an inflammatory mediator.

| Compound (at 10⁻⁵ M) | cAMP Production (% Increase) | LTB4 Production (% Inhibition) |

| Reproterol | 128% | 49% |

| Fenoterol | 65% | 15% |

| Salbutamol | 13% | 59% |

| Statistically significant (p<0.05). Data from Juergens et al., 2004.[7][8] |

These results indicate that Reproterol is a potent stimulator of cAMP production, significantly more so than fenoterol and salbutamol at the tested concentration.[7][8] This enhanced cAMP stimulation may be due to its dual action of β2-receptor agonism and PDE inhibition.[3][7]

4.1.2 Airway Smooth Muscle Relaxation

Studies have consistently demonstrated Reproterol's potent spasmolytic effects on isolated tracheal and bronchial smooth muscle preparations contracted by various agents, including histamine and acetylcholine.[9] While quantitative EC50 values for Reproterol in these assays are not specified in the available literature, it is described as a powerful stimulant of adenylyl cyclase activity in the trachea and bronchi, comparable to salbutamol but less potent than the non-selective agonist isoprenaline.

Pharmacokinetic Data

Pharmacokinetic studies have been performed in various species, including humans. The data highlights differences in absorption and elimination across species.

| Species | Route | Key Findings |

| Rat | Oral | Absorption: 18%; Elimination: 58% fecal. |

| Rat | Intratracheal | Absorption: 90%. High affinity for lung tissue. |

| Dog | Oral | Elimination half-life: 12.4 hours. |

| Dog | IV | 57% renal elimination. |

| Human | Oral | Peak plasma level reached within 2 hours. |

| Human | IV | Rapid distribution and elimination. |

| Data summarized from a study using radiolabeled Reproterol. |

Key Experimental Protocols

While specific protocols detailing the use of Reproterol are scarce, standard methodologies for assessing bronchodilator activity can be readily adapted. The following are detailed, representative protocols for key assays.

Protocol: In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol describes a general method for assessing the relaxant properties of a compound on pre-contracted guinea pig tracheal rings, a standard model for bronchodilator research.[10][11][12]

Methodology:

-

Tissue Preparation:

-

Humanely euthanize male Dunkin-Hartley guinea pigs (250-300g) via cervical dislocation.[10]

-

Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0).[10][12]

-

Carefully clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.[12]

-

-

Organ Bath Mounting:

-

Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.[11]

-

Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5% CO₂.[10][11][12]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[10]

-

-

Experimental Procedure:

-

Induce a stable contraction using a spasmogen. A common choice is histamine (e.g., 10 µM) or carbachol.[11]

-

Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

-

-

Data Analysis:

-

Record the isometric tension throughout the experiment.

-

Express the relaxation at each Reproterol concentration as a percentage reversal of the initial induced contraction.

-

Plot the percentage relaxation against the log concentration of Reproterol to generate a dose-response curve.

-

Calculate the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.

-

Protocol: cAMP Accumulation Assay in Whole Cells

This protocol provides a general framework for measuring intracellular cAMP levels in response to β2-agonist stimulation using a commercially available assay kit (e.g., AlphaScreen).[2][13][14]

Methodology:

-

Cell Culture:

-

Culture a suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human β2AR) in appropriate media.

-

-

Cell Stimulation:

-

Harvest and seed the cells into a 384-well microplate at an optimized density (e.g., 3000 cells/well).[13]

-

Allow cells to adhere overnight.

-

Pre-incubate cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[8]

-

-

Detection:

-

Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents (e.g., biotinylated-cAMP and antibody-conjugated acceptor beads).[13][14]

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Analysis:

-

Read the plate using an appropriate plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations (e.g., pmol/well) using the standard curve.[2]

-

Plot the cAMP concentration against the log concentration of Reproterol to generate a dose-response curve and determine the EC50 value.

-

Conclusion

This compound is a potent and rapid-acting bronchodilator whose research applications center on its function as a β2-adrenergic agonist. Its unique chemical structure, combining features of both an adrenergic agonist and a xanthine, suggests a dual mechanism involving both adenylyl cyclase activation and potential phosphodiesterase inhibition, leading to robust cAMP stimulation. While quantitative data on its direct receptor binding and functional potency in airway tissues are limited in publicly accessible literature, the available comparative data confirms its efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of Reproterol and its potential applications in the development of respiratory therapeutics.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [midas-pharma.com]

- 5. midas-pharma.com [midas-pharma.com]

- 6. This compound | C18H24ClN5O5 | CID 3032600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproterol and the muscle of the trachea and bronchi: in vitro and in vivo comparative studies with various drugs used in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to Reproterol Hydrochloride (C18H23N5O5 • HCl) for the Research Community

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reproterol hydrochloride, a compound with the molecular formula C18H23N5O5 • HCl, is a short-acting β2-adrenergic receptor agonist with significant implications in the research and development of treatments for respiratory disorders. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in scientific research. The document details its primary signaling pathway, supported by quantitative data from in vitro studies, and provides detailed experimental protocols for key assays. This guide is intended to serve as a foundational resource for researchers investigating β2-adrenergic signaling and developing novel therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Chemical and Physical Properties

This compound is the hydrochloride salt of Reproterol. The compound's key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C18H23N5O5 • HCl | [1][2][3] |

| Molecular Weight | 425.87 g/mol | [2][3][4] |

| CAS Number | 13055-82-8 | [1][2] |

| IUPAC Name | 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [1][2] |

| Synonyms | Bronchospasmin, Bronchodil, Asmaterolo, Reproterol HCl | [1] |

| Appearance | Solid | [2] |

| Water Solubility | 2.88 mg/mL (predicted) | |

| LogP | -0.11 (predicted) |

Mechanism of Action and Signaling Pathway

This compound primarily functions as a selective β2-adrenergic receptor agonist. Its therapeutic effects, particularly bronchodilation, are mediated through a well-defined signaling cascade initiated by the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.

Upon binding, this compound induces a conformational change in the β2-adrenergic receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, most notably myosin light chain kinase (MLCK). Phosphorylation of MLCK leads to its inactivation, preventing the phosphorylation of myosin light chains and thereby causing relaxation of the bronchial smooth muscle, resulting in bronchodilation.

Furthermore, some research suggests that Reproterol may possess a dual mechanism of action, potentially including the inhibition of phosphodiesterases (PDEs) due to its theophylline-like structural component. PDE inhibition would also lead to an increase in intracellular cAMP levels, thus synergizing with its β2-adrenergic agonist activity.

Below is a diagram illustrating the primary signaling pathway of this compound.

References

- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 assay [bio-protocol.org]

- 3. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of leukotriene B4 receptor antagonist activity from the herbal drugs [hero.epa.gov]

The Pharmacokinetic Profile and Metabolic Fate of Reproterol Hydrochloride in Preclinical Animal Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Reproterol Hydrochloride, a β2-adrenergic agonist, is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in key preclinical animal models, including rats, dogs, and rabbits. The information presented herein, including comparative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic and experimental pathways, is intended to support further research and development efforts in the field of respiratory therapeutics.

Introduction

This compound is a synthetic compound that combines the structural features of a catecholamine and theophylline, acting as a potent bronchodilator[2]. It exerts its therapeutic effect by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and airway dilation[1][3]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is crucial for the extrapolation of preclinical data to human clinical scenarios and for the optimization of drug delivery systems, such as aerosols[4].

Pharmacokinetics in Animal Models

Studies utilizing radiolabeled (³H or ¹⁴C) Reproterol have provided significant insights into its pharmacokinetic profile across different species[4]. The following sections summarize the key findings in rats, dogs, and rabbits.

Data Presentation: Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound in different animal models following oral and intravenous administration.

| Parameter | Rat | Dog | Rabbit |

| Oral Administration | |||

| Plasma Level Persistence | Elimination within 2 hours | Relatively constant up to 24 hours | Relatively constant for 8-30 hours |

| Elimination Half-life | Not specified | 12.4 hours | 70 hours |

| Absorption Ratio | 18% | 18% | 13% |

| Intravenous Administration | |||

| Plasma Level Course | Similar to dog | Similar to rat | Phases of distribution and elimination persist over a considerable time |

| Primary Route of Excretion | Fecal (58%) | Renal (57%) | Renal (66%) |

| Intratracheal Administration | |||

| Absorption Ratio | 90% | Not specified | Not specified |

Data sourced from investigations with ³H- or ¹⁴C-labelled Reproterol[4].

Species-Specific Observations

-

Rat: Following oral administration, Reproterol is rapidly eliminated. The primary route of excretion after intravenous administration is through feces. Notably, intratracheal administration leads to a very high absorption ratio of 90%, highlighting its potential for inhalation therapies. Studies have also indicated a particular affinity of Reproterol for lung tissue in rats[4].

-

Dog: In contrast to rats, dogs exhibit a much more sustained plasma concentration of Reproterol for up to 24 hours after oral administration, with a subsequent elimination half-life of 12.4 hours. The main route of excretion is renal[4].

-

Rabbit: Rabbits show prolonged phases of distribution and elimination. After oral administration, plasma levels remain relatively constant for an extended period (8-30 hours) before declining with a very long half-life of 70 hours. Similar to dogs, the primary excretion pathway is renal[4].

Metabolism of this compound

The biotransformation of Reproterol is a critical aspect of its disposition. A key finding is the remarkable similarity in the metabolic pathways across different species, including rats, dogs, rabbits, and humans[4].

Major Metabolic Pathway

Reproterol undergoes extensive metabolism, and interestingly, the same primary metabolite is formed in all species studied[4]. Through mass spectrometry and chemical synthesis, this major metabolite has been identified as a tetrahydroisoquinoline derivative . This transformation involves the uptake of an additional carbon atom and subsequent cyclization of the parent molecule[5].

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Animal Models

-

Species: Rats, dogs, and rabbits were the primary animal models used[4].

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standardized light-dark cycles, temperature, and humidity. An acclimatization period is essential before the commencement of any experimental procedures.

Drug Administration

-

Formulation: this compound was administered as a radiolabeled compound (³H or ¹⁴C) to facilitate tracking and quantification[4].

-

Routes of Administration:

-

Intravenous (i.v.): To determine the disposition of the drug independent of absorption.

-

Oral (p.o.): To assess absorption and bioavailability.

-

Intratracheal: Specifically in rats, to evaluate direct lung delivery, which is highly relevant for its use as an aerosol[4].

-

Sample Collection and Processing

-

Biological Matrices: Blood (for plasma), urine, and feces were collected at predetermined time points to measure the concentration of the parent drug and its metabolites[4]. In some studies, bile was also collected to investigate biliary excretion[5].

-

Sample Preparation: Biological samples generally require processing before analysis to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE)[6][7].

Analytical Methods

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a standard, highly sensitive, and selective method for quantifying Reproterol in biological samples[8].

-

Metabolite Identification: Mass spectrometry is a crucial tool for the structural elucidation of metabolites[5]. Thin-layer chromatography (TLC) and electrophoresis have also been used in the biotransformation studies of Reproterol[5].

Conclusion

The preclinical pharmacokinetic and metabolism studies of this compound have revealed significant species-dependent differences in its disposition, particularly in terms of elimination half-life and primary routes of excretion. The rat model is characterized by rapid elimination, while the dog and rabbit models show more prolonged plasma concentrations. A consistent and important finding is the formation of the same major tetrahydroisoquinoline metabolite across all species, including humans, which simplifies the metabolic profiling in drug development. The high absorption of Reproterol in the rat lung following intratracheal administration provides a strong rationale for its development as an inhaled therapeutic agent. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the ongoing development and optimization of this compound and other β2-adrenergic agonists.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [A multi-centre study of reproterol, a bronchodilator (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Studies on the biotransformation of reproterol. Structure determination of the main metabolite (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. Rapid and automated determination of the beta2-agonist reproterol in human plasma by atmospheric pressure chemical ionisation high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Reproterol

Application Note and Protocol

This document provides a comprehensive guide for the quantification of Reproterol using a validated High-Performance Liquid Chromatography (HPLC) method. The protocols detailed herein are intended for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Reproterol is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma.[1] Accurate and precise quantification of Reproterol in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for this purpose.

Principle of the Method

The method employs reversed-phase chromatography to separate Reproterol from other components in the sample matrix. A C18 stationary phase is utilized, which retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. Detection is performed using a UV detector at a wavelength where Reproterol exhibits maximum absorbance.

Chemical and Physical Properties of Reproterol

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Source |

| Chemical Name | 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline | [1] |

| Molecular Formula | C18H23N5O5 | [2][3] |

| Molecular Weight | 389.41 g/mol | [3] |

| pKa (Strongest Acidic) | 8.84 | [1] |

| pKa (Strongest Basic) | 9.66 | [1] |

| logP | -0.11 | [1] |

| Water Solubility | 2.88 mg/mL | [1] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and chromatographic parameters.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 35:65 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm |

| Injection Volume | 20 µL |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Reproterol hydrochloride reference standard and dissolve it in 10 mL of diluent (Mobile Phase) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

-

Accurately weigh or measure a portion of the formulation equivalent to a known amount of Reproterol.

-

Dissolve the sample in a known volume of diluent.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Solid-phase extraction is a common and effective technique for cleaning up and concentrating analytes from complex biological samples.

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma or urine, potentially after enzymatic hydrolysis for conjugated forms) onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.

-

Elution: Elute the Reproterol from the cartridge with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system.

Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters are typically assessed:

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | Recovery between 98% and 102%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Specificity | No interference from placebo or matrix components at the retention time of Reproterol. |

| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |

Diagrams

Caption: Experimental workflow for Reproterol quantification by HPLC.

This comprehensive guide provides a starting point for the development and validation of an HPLC method for Reproterol quantification. Researchers are encouraged to optimize and validate the method for their specific application and instrumentation.

References

Application Note: The Use of Reproterol Hydrochloride in Primary Human Bronchial Epithelial Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reproterol Hydrochloride is a direct-acting sympathomimetic agent with selective action on β2-adrenergic receptors.[1] It is classified as a short-acting β2-adrenoreceptor agonist (SABA) and is clinically used as a bronchodilator for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The primary mechanism of action involves the relaxation of airway smooth muscle, which alleviates symptoms like wheezing and shortness of breath.[2][3] In vitro studies using primary human bronchial epithelial (HBE) cells are crucial for elucidating the specific cellular and molecular effects of Reproterol on the airway epithelium, beyond its well-known bronchodilatory action. Primary HBE cells, especially when grown at an air-liquid interface (ALI), provide a physiologically relevant model that recapitulates the pseudo-stratified morphology and function of the human airway.[5] This document provides detailed protocols for the culture of primary HBE cells, their treatment with this compound, and methods to assess key functional outcomes such as ciliary beat frequency (CBF) and intracellular signaling.

Mechanism of Action in Bronchial Epithelial Cells

This compound exerts its effects by binding to β2-adrenergic receptors on the surface of bronchial cells.[2] This binding activates a cascade of intracellular events, beginning with the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] In airway epithelial cells, this signaling pathway is known to have several effects, including the modulation of ciliary beat frequency, which is critical for mucociliary clearance, and the suppression of inflammatory responses.[7][8] Studies have shown that Reproterol is a powerful stimulant of adenyl cyclase activity in the trachea and bronchi and significantly increases the ciliary beat frequency of human bronchial epithelium in vitro.[6][9]

Caption: Reproterol HCl signaling cascade in human bronchial epithelial cells.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells

This protocol describes the general steps for culturing and expanding primary HBE cells and subsequently differentiating them at an Air-Liquid Interface (ALI).

Materials:

-

Cryopreserved primary HBE cells

-

Bronchial Epithelial Growth Medium (BEGM) or similar commercial medium.[10][11]

-

Porous cell culture inserts (e.g., Transwell®) for ALI culture.[5][10]

-

ALI differentiation medium.[10]

-

Reagents for passaging: PBS, Accutase or Trypsin/EDTA.[10][12]

-

General cell culture supplies (incubator at 37°C, 5% CO2, biosafety cabinet, etc.).

Procedure:

-

Thawing and Seeding:

-

Rapidly thaw the cryopreserved vial of HBE cells in a 37°C water bath.

-

Transfer cells to a centrifuge tube containing pre-warmed BEGM.

-

Centrifuge at 600g for 5 minutes.[10]

-

Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.

-

Seed the cells onto a collagen-coated culture vessel.

-

Incubate at 37°C with 5% CO2. Change the medium every other day.[10]

-

-

Cell Expansion (Passaging):

-

When cells reach 70-90% confluency, they are ready for passaging.[5][10]

-

Aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add Accutase or a trypsin/EDTA solution and incubate at 37°C until cells detach.[10][12]

-

Neutralize the enzyme with medium containing serum or a trypsin inhibitor and collect the cell suspension.

-

Centrifuge, resuspend, and count the cells for re-plating into new vessels.

-

-

Establishing Air-Liquid Interface (ALI) Culture:

-

Seed the expanded HBE cells onto porous culture inserts coated with an appropriate matrix (e.g., collagen type IV).[10]

-

Culture the cells submerged in BEGM in both the apical and basolateral compartments until they form a confluent monolayer.[5]

-

Once confluent, remove the medium from the apical compartment to establish the ALI.[5]

-

Replace the basolateral medium with a specialized ALI differentiation medium.

-

Maintain the culture for at least 21 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[10] Change the basolateral medium every 2-3 days.

-

Protocol 2: Treatment of HBE Cells with this compound

This protocol outlines the treatment of differentiated HBE cells for downstream analysis.

Procedure:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).

-

On the day of the experiment, prepare serial dilutions of this compound in the appropriate culture medium to achieve the desired final concentrations.

-

For ALI cultures, gently wash the apical surface with warm PBS to remove accumulated mucus before adding the treatment.

-

Add the medium containing this compound (or vehicle control) to the apical compartment of the ALI cultures or directly to submerged cultures.

-

Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) depending on the endpoint being measured.[13]

Protocol 3: Measurement of Ciliary Beat Frequency (CBF)

This protocol is for assessing the effect of Reproterol on the motile cilia of differentiated HBE cells.

Procedure:

-

Culture and differentiate HBE cells on porous inserts as described in Protocol 1.

-

Treat the cells with various concentrations of this compound as described in Protocol 2.

-

Place the culture insert on the stage of a phase-contrast microscope equipped with a high-speed digital camera. Maintain the temperature at 37°C.

-

Record videos of areas with actively beating cilia.[9]

-

Analyze the recorded videos using specialized software (e.g., CiliaBeat or similar programs) to determine the ciliary beat frequency in Hertz (Hz).[14] The software typically uses Fourier analysis of the changes in light intensity caused by ciliary motion.[9]

-

Compare the CBF of Reproterol-treated cells to that of vehicle-treated controls.

Protocol 4: Quantification of Intracellular cAMP Levels

This protocol measures the primary second messenger in the Reproterol signaling pathway.

Procedure:

-

Culture HBE cells in standard multi-well plates until confluent.

-

Treat the cells with this compound for a short duration (e.g., 15-30 minutes), as cAMP response is often rapid.[15]

-

After incubation, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).

-

Perform the cAMP quantification assay according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or fluorescence) and calculate the concentration of cAMP in each sample based on a standard curve.

-

Normalize the cAMP concentration to the total protein content of the cell lysate.

Data Presentation

The following tables summarize expected quantitative outcomes based on published literature.

Table 1: Representative Effect of this compound on Intracellular cAMP Levels in Monocytes Data is illustrative and based on a study showing Reproterol significantly augments cAMP production.[15]

| Treatment Concentration (M) | Fold Increase in cAMP (Mean ± SEM) |

| Vehicle Control | 1.0 ± 0.1 |

| 10⁻⁹ | 1.2 ± 0.2 |

| 10⁻⁷ | 1.8 ± 0.3 |

| 10⁻⁵ | 2.3 ± 0.4 |

Table 2: Representative Effect of this compound on Ciliary Beat Frequency (CBF) in HBE Cells Data is illustrative, based on findings that Reproterol significantly increases CBF[9] and data from similar β2-agonists.[13]

| Treatment | Time Point | Ciliary Beat Frequency (Hz) (Mean ± SD) |

| Vehicle Control | Baseline | 9.0 ± 0.5 |

| Vehicle Control | 2 hours | 9.1 ± 0.6 |

| Reproterol (10⁻⁶ M) | 15 minutes | 10.5 ± 0.7 |

| Reproterol (10⁻⁶ M) | 2 hours | 10.2 ± 0.8 |

| *Indicates a statistically significant increase compared to the vehicle control. |

Experimental Workflow Visualization